

Technical Guide: Physicochemical Characterization of 2,4,6-Trimethoxybenzylamine Hydrochloride

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Compound of Interest

Compound Name: 2,4,6-Trimethoxybenzylamine
hydrochloride

Cat. No.: B115177

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxybenzylamine hydrochloride (CAS No. 146548-59-6) is an organic compound frequently utilized as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^{[1][2]} Its chemical structure and purity are critical for the successful and predictable outcome of subsequent synthetic steps.^[2] A key parameter for verifying the identity and purity of this crystalline solid is its melting point. This document provides a comprehensive guide to the melting point of **2,4,6-Trimethoxybenzylamine hydrochloride**, detailing reported values and the experimental protocols for its determination.

Chemical Structure:

- Molecular Formula: $C_{10}H_{16}ClNO_3$ ^{[3][4]}
- Molecular Weight: 233.69 g/mol ^{[3][4]}
- Appearance: White to light yellow crystalline powder.^{[3][5]}

Quantitative Data: Melting Point

The melting point of **2,4,6-Trimethoxybenzylamine hydrochloride** has been reported across various chemical suppliers and databases. A summary of these literature values is presented below. The observed range is indicative of a substance's purity; pure crystalline compounds typically exhibit a sharp, well-defined melting point over a narrow range (e.g., 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the melting range.^[6]

Parameter	Reported Value (°C)	Source(s)
Melting Point	204-207	Sigma-Aldrich ^[7] , Chemical-Suppliers ^[3] , Capot Chemical ^[8] , Finetech Industry Limited ^[9]
Melting Point	~160-165	ChemBK ^[1]

Note: The discrepancy in reported values may be attributed to different analytical methods, instrument calibration, or sample purity.

Experimental Protocols for Melting Point Determination

The melting point of a solid can be accurately determined using several established laboratory techniques. The most common methods, the capillary melting point method and Differential Scanning Calorimetry (DSC), are detailed below.

Capillary Melting Point Method

This is a traditional and widely used visual method for determining the melting point of a crystalline solid.^[10] The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.^{[11][12]}

Detailed Methodology:

- Sample Preparation:

- Ensure the **2,4,6-Trimethoxybenzylamine hydrochloride** sample is thoroughly dried to remove any residual solvent.[\[12\]](#)
- Place a small amount of the sample on a clean, dry watch glass.
- Finely crush the sample into a powder using a spatula or a mortar and pestle.[\[10\]](#)[\[11\]](#)
- Capillary Tube Loading:
 - Take a capillary tube sealed at one end.
 - Press the open end of the tube gently into the powdered sample.[\[10\]](#)
 - Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube through a long glass tube to facilitate packing.[\[10\]](#)
 - The final packed sample height should be between 2-4 mm.[\[11\]](#)[\[12\]](#)
- Measurement:
 - Place the loaded capillary tube into the heating block of a melting point apparatus.[\[11\]](#)
 - For a preliminary determination, heat the sample rapidly (e.g., 10-20°C/minute) to find an approximate melting range.[\[11\]](#)
 - Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[\[12\]](#)
 - Prepare a new sample and place it in the apparatus.
 - Begin heating at a controlled, slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[\[12\]](#) This slow ramp rate is crucial for accuracy.[\[11\]](#)
- Data Recording:
 - Record the temperature at which the first sign of melting is observed (the solid begins to collapse and a liquid phase appears).[\[12\]](#)
 - Record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[\[12\]](#)

- The recorded melting point is the range between these two temperatures. For high-purity compounds, this range should be narrow.
- Perform the determination at least twice with fresh samples to ensure reproducibility.[12]

Capillary Melting Point Determination Workflow.

Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [13] It is a valuable tool for determining the melting point and assessing the purity of pharmaceutical compounds.[14][15]

Detailed Methodology:

- Instrument Calibration:
 - Before analysis, calibrate the DSC instrument for temperature and enthalpy using high-purity reference standards (e.g., indium).[16]
 - Perform a baseline calibration as per the manufacturer's recommendations.[16]
- Sample Preparation:
 - Accurately weigh a small amount of the **2,4,6-Trimethoxybenzylamine hydrochloride** sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
 - Hermetically seal the pan to create an airtight sample chamber.[13]
 - Prepare an identical empty, sealed pan to be used as the reference.
- Measurement:
 - Place the sample pan and the reference pan into their respective cells in the DSC instrument.[14]
 - Purge the DSC cell with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 50 mL/min).[16]

- Set the temperature program. This typically involves an initial equilibration period, followed by a linear temperature ramp through the expected melting range. A common heating rate for pharmaceuticals is 1 to 10°C per minute.[17]
- Initiate the temperature scan. The instrument records the differential heat flow between the sample and the reference.
- Data Analysis:
 - The melting of the sample is observed as an endothermic peak on the resulting thermogram.[16]
 - The onset temperature is determined by the intersection of the pre-transition baseline with the tangent drawn at the point of greatest slope on the leading edge of the peak.[17] This is often reported as the melting point.
 - The peak temperature is the temperature at which the rate of heat absorption is at its maximum.[17]
 - The area under the peak is integrated to determine the enthalpy of fusion (ΔH).

Differential Scanning Calorimetry (DSC) Workflow.

Interpretation of Results: Purity and Melting Point

The melting point is a robust indicator of purity. A pure, crystalline substance will have a sharp melting point, whereas the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. This relationship is a fundamental principle in the characterization of chemical compounds.

Logical Relationship between Purity and Melting Point.

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